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Compound of Interest

Compound Name: 3-Bromo-2-fluorophenol

Cat. No.: B134220

Application Notes: 3-Bromo-2-fluorophenol in
Medicinal Chemistry

Introduction

3-Bromo-2-fluorophenol is a highly functionalized aromatic building block increasingly
recognized for its utility in medicinal chemistry. Its strategic placement of a bromine atom, a
fluorine atom, and a phenolic hydroxyl group offers a versatile scaffold for the synthesis of
complex pharmaceutical agents.[1] The bromine atom serves as a handle for transition metal-
catalyzed cross-coupling reactions, the ortho-fluorine atom can modulate the pKa of the phenol
and improve metabolic stability, and the hydroxyl group provides a site for etherification or
esterification.[2] This combination makes 3-bromo-2-fluorophenol an attractive starting
material for developing novel therapeutics, particularly in the areas of oncology and enzyme
inhibition.

Key Applications

¢ Kinase Inhibitor Synthesis: Halogenated phenols are crucial components in many kinase
inhibitors, which are a cornerstone of targeted cancer therapy.[2] The 3-bromo-2-
fluorophenyl moiety can be incorporated into scaffolds designed to target the ATP-binding
site of kinases. For example, it is a valuable precursor for intermediates used in the
synthesis of MEK inhibitors like Trametinib, which targets the MAPK/ERK signaling pathway.
[3][4] Dysregulation of this pathway is a critical factor in the proliferation of various cancers.
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[5] The unique electronic properties imparted by the fluorine and bromine atoms can
enhance binding affinity and selectivity for the target kinase.

e Enzyme Inhibition: Derivatives of bromophenols have demonstrated significant inhibitory
activity against a range of enzymes implicated in various diseases. These include:

o Carbonic Anhydrases (CAs): Inhibitors are used to treat glaucoma and epilepsy.
o Acetylcholinesterase (AChE): Inhibition is a key strategy for treating Alzheimer's disease.

o Protein Tyrosine Phosphatase 1B (PTP1B): A major target for the treatment of type 2
diabetes and obesity.

o Aldose Reductase (AR), a-glucosidase, and a-amylase: These are important targets for
managing diabetic complications.

» Antimicrobial and Anticancer Agents: Bromophenol derivatives isolated from marine sources
or synthesized in the laboratory have shown potent antibacterial and anticancer activities.[6]
[7] The presence of bromine is often associated with enhanced biological activity.[7] 3-
Bromo-2-fluorophenol provides a robust starting point for creating libraries of novel
compounds to be screened for these activities.

Data Presentation

Table 1: Physicochemical Properties of 3-Bromo-2-fluorophenol

Property Value Reference
CAS Number 156682-53-0 [8]
Molecular Formula CeHaBrFO [8]
Molecular Weight 191.00 g/mol [8]
IUPAC Name 3-bromo-2-fluorophenol [1]

| Polar Surface Area | 20.2 A2 |[8] |
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Table 2: Representative Biological Activities of Bromophenol Derivatives This table summarizes

the inhibitory activities of various bromophenol derivatives, illustrating the therapeutic potential

of this class of compounds.

Potential

EnzymelCell Compound Activity Range .
. Therapeutic Reference(s)
Line Class (ICs0/Ki)
Area
Human Cancer
Cell Lines Dibenzyl ICs0: 1.8 - 7.4
Oncology [7]
(A549, HCT-8, Bromophenols nM
etc.)
Human Cancer
] Polyhalogenated  1Cso: 1.32 - 20.4
Cell Lines (DLD- Oncology [7]
Bromophenols UM
1, HCT-116)
Aldose Bromophenol Ki: 0.05-1.13 _
o Diabetes
Reductase (AR) Derivatives UM
) Bromophenol Ki: 43.62 - )
o-Glucosidase o Diabetes
Derivatives 144.37 nM
Bromophenol ICs0: 9.63 - 91.47 )
o-Amylase o Diabetes
Derivatives nM

| K562 (Leukemia) | Acetylated Bromophenol | ICso: ~25 uM at 72h | Oncology |[6] |
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Experimental Protocols

Protocol 1: General Williamson Ether Synthesis

This protocol describes the formation of an ether by reacting 3-Bromo-2-fluorophenol with an
alkyl halide under basic conditions.[9][10][11][12]

o Materials:

o 3-Bromo-2-fluorophenol (1.0 eq)

o

Alkyl halide (e.g., lodomethane, Benzyl bromide) (1.1 eq)

o

Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)

[¢]

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

[e]

Reaction vessel (round-bottomed flask), magnetic stirrer, inert atmosphere (N2 or Ar)

e Procedure:

o

To a dry reaction vessel under an inert atmosphere, add 3-Bromo-2-fluorophenol and
the anhydrous solvent.

o Cool the solution to 0 °C using an ice bath.

o Carefully add the sodium hydride portion-wise to the stirred solution. CAUTION: Hydrogen
gas is evolved.

o Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional 30 minutes to ensure complete formation of the alkoxide.

o Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

o Allow the reaction to warm to room temperature and stir until completion (monitor by TLC
or LC-MS, typically 2-12 hours).
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o Upon completion, carefully quench the reaction by slowly adding saturated aqueous
ammonium chloride (NHa4Cl) solution.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0ea.), filter, and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired ether.
Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of a 3-bromo-2-fluorophenol
derivative with an arylboronic acid to form a biaryl compound.[13][14][15][16]

o Materials:

o 3-Bromo-2-fluorophenol derivative (e.g., from Protocol 1) (1.0 eq)

o Arylboronic acid (1.2 eq)

o Palladium catalyst (e.g., Pd(OAc)z, Pd(PPhs)4) (0.5 - 5 mol%)

o Base (e.g., K2COs, Cs2C03) (2.0 - 3.0 eq)

o Solvent system (e.g., Toluene/Water, Dioxane/Water)

o Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N2 or Ar)
» Procedure:

o To a reaction vessel, add the 3-bromo-2-fluorophenol derivative, arylboronic acid,
palladium catalyst, and base.

o Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

o Add the degassed solvent system via syringe.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b134220?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Coupling_Reaction_of_3_Bromobenzoic_Acid_with_Arylboronic_Acids.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc02522a/c4gc02522a1.pdf
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.rose-hulman.edu/~brandt/OrganicLab/Suzuki_Cross-coupling_procedure.pdf
https://www.benchchem.com/product/b134220?utm_src=pdf-body
https://www.benchchem.com/product/b134220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

o Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous
stirring.

o Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-
24 hours.

o Once complete, cool the mixture to room temperature.
o Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
o Separate the layers and extract the aqueous phase with the organic solvent (2x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the biaryl
product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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